molecular formula C8H15Cl2N3S B13319698 2-Methyl-1-(1,3-thiazol-2-yl)piperazine dihydrochloride

2-Methyl-1-(1,3-thiazol-2-yl)piperazine dihydrochloride

Cat. No.: B13319698
M. Wt: 256.20 g/mol
InChI Key: KHSGBSOPXFOUGO-UHFFFAOYSA-N
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Description

2-Methyl-1-(1,3-thiazol-2-yl)piperazine dihydrochloride (CAS 1423032-31-8) is a chemical building block offered for research and development purposes. This compound features a molecular formula of C8H15Cl2N3S and a molecular weight of 256.20 g/mol. The integration of both thiazole and piperazine rings makes this compound of significant interest in medicinal chemistry research. The thiazole ring is a privileged structure in drug discovery, found in compounds with a wide range of biological activities. Similarly, the piperazine moiety is a common feature in numerous pharmacologically active molecules, contributing to favorable physicochemical properties and molecular interactions. Scientific literature indicates that novel molecules designed to bear both thiazole and piperazine rings together have demonstrated promising biological activities in preclinical research. Studies have shown that such hybrid structures can exhibit centrally and peripherally mediated antinociceptive effects, with mechanistic studies suggesting the involvement of opioidergic pathways . Furthermore, parallel synthesis of piperazine-tethered thiazole libraries has led to the identification of compounds with notable antiplasmodial activity against resistant strains of Plasmodium falciparum , highlighting the potential of this structural class in infectious disease research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H15Cl2N3S

Molecular Weight

256.20 g/mol

IUPAC Name

2-(2-methylpiperazin-1-yl)-1,3-thiazole;dihydrochloride

InChI

InChI=1S/C8H13N3S.2ClH/c1-7-6-9-2-4-11(7)8-10-3-5-12-8;;/h3,5,7,9H,2,4,6H2,1H3;2*1H

InChI Key

KHSGBSOPXFOUGO-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCN1C2=NC=CS2.Cl.Cl

Origin of Product

United States

Preparation Methods

Formation of the Thiazole Ring

The foundational step involves synthesizing the 1,3-thiazole core, typically through the Hantzsch synthesis or related cyclization reactions. One common approach utilizes the reaction of α-haloketones with thioamides:

Reaction Step Reagents & Conditions Reference Remarks
Thiazole ring formation α-Haloketone + Thioamide, acid catalysis , Produces 2-methylthiazole derivatives with high regioselectivity

This method ensures the introduction of the methyl group at the 2-position, critical for the target compound.

Functionalization of the Thiazole Ring

Post-cyclization, the thiazole ring undergoes sulfonylation or alkylation to introduce functional groups conducive to coupling:

Reaction Step Reagents & Conditions Reference Remarks
Sulfonylation Sulfonyl chlorides (e.g., methylsulfonyl chloride) + Base (triethylamine) , Introduces sulfonyl groups enhancing biological activity
Alkylation at 2-position Alkyl halides, base, solvent , For methyl substitution at the 2-position

Coupling with Piperazine

The functionalized thiazole intermediate is then coupled with piperazine, often under basic conditions:

Reaction Step Reagents & Conditions Reference Remarks
Nucleophilic substitution Piperazine, base (e.g., potassium carbonate), solvent , Yields the core structure with piperazine moiety

Formation of Dihydrochloride Salt

Final protonation with hydrochloric acid yields the dihydrochloride salt, enhancing solubility:

Reaction Step Reagents & Conditions Reference Remarks
Salt formation HCl in solvent (e.g., ethanol or methanol) , Stabilizes the compound for pharmaceutical applications

Key Intermediates and Variations

Recent patents and research articles highlight the synthesis of key intermediates such as (2R,5R)-5-amino-1,6-diphenylhexan-2-yl-carbamate and their derivatives, which are then cyclized or functionalized to form the thiazole core. For example, one patent describes the process involving:

  • Reacting a thiazol-5-yl-methanol compound with haloformates in the presence of suitable bases to generate intermediates.
  • Subsequent coupling with piperazine derivatives under controlled conditions to yield the target compound.

Table 1: Summary of Key Intermediates and Reactions

Intermediate Preparation Method Purpose/Role Reference
Thiazol-5-yl-methanol Cyclization of α-haloketones with thioamides Core ring formation ,
Sulfonylated thiazole Reaction with sulfonyl chlorides Functionalization for coupling ,
Piperazine derivatives Nucleophilic substitution Linker to thiazole ring ,

Advanced Synthetic Strategies

Multi-step Synthesis via Amide Coupling

One sophisticated approach involves the formation of amide bonds between thiazole derivatives and piperazine, often employing coupling agents like EDCI or HOBt:

- Activation of carboxylic acids or acid derivatives
- Nucleophilic attack by piperazine
- Cyclization or further functionalization

This method allows for precise control over stereochemistry and functional group placement, essential for pharmaceutical-grade compounds.

Use of Protecting Groups and Purification Techniques

Protection of amino groups (e.g., Boc, BOC) and subsequent deprotection after coupling are standard practices. Purification often involves recrystallization, chromatography, or lyophilization, with solvent removal techniques such as rotary evaporation, spray drying, or freeze-drying.

Table 2: Common Reaction Conditions and Purification Techniques

Technique Application Advantages Reference
Rotary evaporation Solvent removal Rapid, efficient ,
Spray drying Solid dispersion formation Suitable for large scale
Freeze-drying Purification of sensitive compounds Preserves integrity

Recent Innovations and Patent Insights

Recent patents (e.g., US10351556B2, WO2016132378A2) describe novel processes involving:

  • Use of specific haloformates for selective functionalization.
  • Stepwise coupling with piperazine derivatives under optimized conditions.
  • Formation of crystalline forms with enhanced stability and bioavailability.

These methods emphasize process efficiency, yield improvement, and purity enhancement, crucial for pharmaceutical manufacturing.

Summary of Preparation Methods

Method Key Reagents Main Reaction Steps Advantages References
Cyclization of α-haloketones with thioamides α-Haloketone, thioamide Ring formation, functionalization High regioselectivity ,
Sulfonylation and coupling Sulfonyl chlorides, piperazine Functionalization, nucleophilic substitution Versatile, adaptable ,
Multi-step amide coupling Carboxylic acids, coupling agents Activation, coupling, cyclization Stereochemical control ,,
Crystallization and salt formation HCl, solvents Protonation, stabilization Improved solubility ,

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound can undergo oxidation reactions.

    Reduction: Reduction reactions are possible.

    Substitution: It can participate in substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate)

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride)

    Substitution: Alkylating agents (e.g., alkyl halides)

Major Products:: The major products depend on the specific reaction conditions. For example:

  • Oxidation may yield an oxidized derivative.
  • Reduction could lead to a reduced form.
  • Substitution reactions may result in alkylated or substituted compounds.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential biological activities.

    Medicine: May have pharmacological properties.

    Industry: Employed in the development of new materials.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways. Further studies are needed to elucidate its effects fully.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues
Compound Name Molecular Formula Substituents/Modifications Key Applications/Properties
2-Methyl-1-(1,3-thiazol-2-yl)piperazine dihydrochloride C₈H₁₄Cl₂N₄S Methyl (C2), Thiazole (N1) Pharmaceutical intermediates, receptor modulation
1-(2-Thiazolyl)piperazine hydrochloride C₇H₁₂ClN₃S Thiazole (N1), no methyl group Antihistamine precursors, biochemical research
1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine dihydrochloride C₇H₁₄Cl₂N₄S Thiadiazole (N1), methyl (C5) Anticancer agents, enzyme inhibitors
2-(4-Methyl-1,3-thiazol-2-yl)-1-(piperazin-1-yl)ethan-1-one dihydrochloride C₁₀H₁₆Cl₂N₄OS Thiazole (C4-methyl), ketone linker Drug discovery, kinase inhibition

Key Structural Differences :

  • Thiazole vs. Thiadiazole : The replacement of the thiazole ring with a thiadiazole (as in ) introduces an additional nitrogen atom, altering electronic properties and bioavailability .
  • Substituent Position : Methyl groups at different positions (e.g., C2 in the target compound vs. C5 in ) influence steric hindrance and receptor binding .
Physicochemical Properties

Thermal Stability :

  • Piperazine dihydrochloride salts generally exhibit thermal stability up to 190°C, with mass loss (~13.9%) attributed to water evaporation . In contrast, monohydrochloride salts (e.g., 1-(2-thiazolyl)piperazine hydrochloride) show lower thermal stability (5.08% mass loss at 140°C) due to solvent volatility .

Solubility and Buffering Capacity :

  • Piperazine dihydrochloride derivatives are highly water-soluble and serve as non-toxic buffers in distilled water (e.g., pH range 8.5–10.5 when titrated with NaOH) . Comparatively, hydroxyzine dihydrochloride (a piperazine-based antihistamine) has lower solubility in non-polar solvents due to its bulky diphenylmethane substituent .

Spectroscopic Data :

  • ¹H NMR : Piperazine dihydrochlorides show deshielded proton signals (δ ~3.59 ppm) compared to free piperazine (δ ~2.74 ppm) . Thiazole-substituted derivatives exhibit additional peaks at δ 7.16–7.68 ppm (aromatic protons) .
  • ¹³C NMR : Carbon shielding decreases from free piperazine (δ 47.5 ppm) to dihydrochloride forms (δ 43.1 ppm) .

Antihistamines :

  • Hydroxyzine Dihydrochloride : A first-generation antihistamine with sedative and anxiolytic properties, acting via H1 receptor antagonism .
  • Buclizine Dihydrochloride : Targets vestibular pathways for antiemetic effects; bulkier substituents reduce blood-brain barrier penetration compared to 2-methyl-thiazol derivatives .

Mutagenicity :

  • Piperazine dihydrochloride forms mutagenic N-nitroso compounds in vivo when combined with nitrite (50–70% nitrosation efficiency) . This risk is mitigated in derivatives like 1-(5-methyl-thiadiazol-2-yl)piperazine dihydrochloride, where steric hindrance from the thiadiazole ring reduces nitrosation .

Anticancer Activity :

  • Thiazole- and pyrimidine-substituted piperazines (e.g., compound HBK-5 in ) show higher anticancer activity due to improved DNA intercalation and kinase inhibition compared to non-aromatic derivatives .

Biological Activity

2-Methyl-1-(1,3-thiazol-2-yl)piperazine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanism of action, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features a piperazine ring substituted with a thiazole moiety, which is known to contribute to various biological activities. The synthesis typically involves the reaction of 1-(1,3-thiazol-2-yl)propan-1-amine with 2-methylpiperazine to yield the dihydrochloride salt form:

1 1 3 thiazol 2 yl propan 1 amine+2 methylpiperazine2 Methyl 1 1 3 thiazol 2 yl piperazine dihydrochloride\text{1 1 3 thiazol 2 yl propan 1 amine}+\text{2 methylpiperazine}\rightarrow \text{2 Methyl 1 1 3 thiazol 2 yl piperazine dihydrochloride}

Antimicrobial Properties

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. Specifically, studies have shown that 2-Methyl-1-(1,3-thiazol-2-yl)piperazine may have activity against various bacterial strains, including Mycobacterium tuberculosis.

Compound NameBiological ActivityMIC Values
2-Methyl-1-(1,3-thiazol-2-yl)piperazineAntimicrobial against M. tuberculosis< 0.1 μM
4-Amino-5-methylthiazoleAntimicrobial propertiesVaries
5-Chloro-4-methylthiazoleAnticancer activityVaries

The minimum inhibitory concentration (MIC) for some thiazole derivatives has been reported as low as 0.7 μM against M. tuberculosis, indicating a strong potential for further development as anti-tubercular agents .

Antinociceptive Effects

A study evaluating the antinociceptive effects of thiazole-piperazine derivatives found that several compounds significantly increased mechanical pain thresholds in animal models. For instance, certain derivatives demonstrated enhanced pain relief compared to morphine in standard tests such as the tail-flick and hot plate tests .

The exact mechanism of action for 2-Methyl-1-(1,3-thiazol-2-yl)piperazine remains under investigation. However, it is hypothesized that its biological activity may involve interactions with specific molecular targets or pathways, possibly through modulation of neurotransmitter systems or direct antimicrobial action .

Structure-Activity Relationship (SAR)

The structure of thiazole-containing compounds plays a crucial role in their biological activity. Modifications at various positions on the thiazole ring can significantly impact efficacy:

PositionModificationEffect on Activity
C-2Lipophilic substitutionsIncreased activity against M. tuberculosis
C-4Varies with different substituentsEssential for retaining biological activity

Studies have shown that the presence of specific functional groups can enhance the potency and selectivity of these compounds against target pathogens .

Case Studies and Research Findings

Several studies have highlighted the potential of thiazole-piperazine derivatives in treating infections and managing pain:

  • Antitubercular Activity : A series of thiazole derivatives were synthesized and tested against M. tuberculosis, revealing promising results with MIC values below 0.1 μM for several analogs .
  • Antinociceptive Activity : In vivo studies demonstrated that certain derivatives significantly increased pain thresholds in mice compared to controls, suggesting potential applications in pain management .
  • Cytotoxicity : Thiazole derivatives have also been evaluated for cytotoxic effects against cancer cell lines, showing varying degrees of efficacy depending on structural modifications .

Q & A

Q. What are the optimal synthetic routes for 2-methyl-1-(1,3-thiazol-2-yl)piperazine dihydrochloride, and how can reaction efficiency be improved?

A robust method involves nucleophilic substitution between piperazine dihydrochloride and 2-methylthiazole derivatives. Key steps include:

  • Reaction Setup : Refluxing equimolar amounts of piperazine dihydrochloride and 2-chloro-1,3-thiazole in a polar solvent (e.g., water or ethanol) at 80–100°C for 8–12 hours .
  • Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) to track reaction progress.
  • Purification : Crystallization from ethanol or flash chromatography (silica gel, methanol/dichloromethane eluent) .
  • Yield Optimization : Adjusting stoichiometry (e.g., excess thiazole derivative) and using phase-transfer catalysts (e.g., tributylbenzyl ammonium chloride) to enhance reactivity .

Q. How is 2-methyl-1-(1,3-thiazol-2-yl)piperazine dihydrochloride characterized for purity and structural identity?

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Confirm piperazine-thiazole linkage via characteristic shifts (e.g., thiazole protons at δ 6.6–7.2 ppm; piperazine CH₂ at δ 3.4–3.8 ppm) .
    • Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 232.1 for the free base) .
  • Elemental Analysis : Validate C, H, N, S, and Cl content within ±0.3% of theoretical values .

Q. What non-toxic buffer applications does this compound enable, and how are pH ranges controlled?

Piperazine dihydrochloride derivatives act as biocompatible buffers due to:

  • Low Toxicity : Minimal cellular interference in biochemical assays (e.g., enzyme kinetics) .
  • pH Range : Effective between pH 5.0–9.8. Prepare buffers by mixing equimolar piperazine dihydrochloride and glycylglycine in distilled water, adjusting with NaOH (Table I: 0.1 M solutions yield pH 7.4–8.2) .
  • Ionic Strength Adjustment : Use Debye-Hückel corrections to extrapolate pKa values (pK₁ = 5.32, pK₂ = 9.70 at infinite dilution) for precise buffering .

Advanced Research Questions

Q. How do crystallographic data resolve structural ambiguities in piperazine-thiazole derivatives?

  • X-ray Crystallography : Use SHELX software (SHELXL for refinement) to resolve bond-length discrepancies (e.g., C-N bonds in piperazine vs. thiazole rings). Key parameters:
    • Data Collection : High-resolution (<1.0 Å) datasets reduce thermal motion artifacts .
    • Validation : Check for R-factor convergence (<5%) and ADP (atomic displacement parameter) consistency using tools like PLATON .
  • Contradiction Analysis : Compare experimental vs. DFT-calculated bond angles to identify torsional strain (e.g., thiazole ring puckering) .

Q. What methodologies elucidate the structure-activity relationship (SAR) of thiazole-piperazine derivatives in drug design?

  • Biological Assays :
    • Enzyme Inhibition : Screen against targets (e.g., aminopeptidase N) using fluorogenic substrates (IC₅₀ determination via dose-response curves) .
    • Cellular Uptake : Radiolabeled derivatives (³H or ¹⁴C) to quantify membrane permeability .
  • Computational Modeling :
    • Docking Studies : AutoDock Vina to predict binding modes (e.g., thiazole moiety interacting with hydrophobic enzyme pockets) .
    • QSAR : Correlate substituent effects (e.g., methyl vs. chloro groups) with bioactivity using Hammett σ constants .

Q. How do physicochemical properties (e.g., pKa, logP) influence the compound’s pharmacokinetic profile?

  • pKa Determination : Potentiometric titration (0.1 M NaCl, 25°C) reveals protonation states affecting solubility (e.g., dihydrochloride salt enhances aqueous solubility at pH < 5) .
  • logP Measurement : Shake-flask method (octanol/water partition) to assess lipophilicity. Ideal logP = 1–3 for CNS penetration .
  • Metabolic Stability : Microsomal assays (human liver microsomes + NADPH) to evaluate CYP450-mediated degradation .

Methodological Resources

  • Synthesis Protocols : Ref. for stepwise guidance on nucleophilic substitution.
  • Crystallography Tools : SHELX suite and PLATON for structural validation.
  • SAR Workflows : Ref. for integrating biological and computational data.

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